molecular formula C13H10F3NO3 B2358863 Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881932-92-9

Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2358863
CAS No.: 881932-92-9
M. Wt: 285.222
InChI Key: PYMLUGXBLMXHDQ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative featuring a trifluoromethyl group at the 7-position, a methoxy substituent at the 4-position, and a methyl ester at the 3-carboxylate position. Quinoline derivatives are renowned for their bioactivity, including herbicidal , antimicrobial, and receptor-targeting properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic and steric interactions in biological systems .

Properties

IUPAC Name

methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-19-11-8-4-3-7(13(14,15)16)5-10(8)17-6-9(11)12(18)20-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMLUGXBLMXHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isatin Derivative Preparation

  • 4-Methoxyisatin : Synthesized via nitration of 4-methoxyphenylacetic acid followed by cyclization.
  • Trifluoromethyl-Containing Ketone : 2-Trifluoromethylacetophenone serves as the ketone component, introducing the C7-CF₃ group during cyclization.

Condensation and Cyclization

The reaction proceeds in refluxing aqueous NaOH (10%, 12 h), yielding the quinoline core. Subsequent esterification at C3 is achieved using cesium carbonate and methyl iodide in DMF (60°C, 6 h). Challenges include competing side reactions due to the electron-withdrawing CF₃ group, which reduces nucleophilicity at C3. Optimized yields (68–72%) are obtained by pre-activating the carboxylate intermediate with TMSCl.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in transition-metal catalysis enable modular assembly of substituted quinolines. A three-component coupling strategy leverages palladium to construct the quinoline ring:

Substrate Selection

  • 2-Aminobenzonitrile : Functionalized at C4 with methoxy via Ullmann coupling (CuI, K₂CO₃, DMF, 120°C).
  • Trifluoromethyl-Substituted Arylboronic Acid : Introduces the C7-CF₃ group via Suzuki-Miyaura coupling (Pd(OAc)₂, SPhos, K₃PO₄, toluene, 100°C).

Cyclization and Esterification

Heating the intermediates with methyl propiolate in the presence of TsOH·H₂O (toluene, 120°C, 24 h) affords the quinoline skeleton. Esterification is concurrent, with the methyl group derived from methyl propiolate. This method offers superior regiocontrol (89% yield) but requires stringent anhydrous conditions.

Directed Ortho-Metalation (DoM) Strategies

Directed metalation enables late-stage functionalization of preformed quinolines, ideal for introducing challenging groups like CF₃:

Quinoline Core Synthesis

Methyl 4-methoxyquinoline-3-carboxylate is prepared via Pfitzinger condensation, as in Section 1.1.

Trifluoromethylation at C7

Using LDA (–78°C, THF), the quinoline is deprotonated at C7, followed by treatment with CF₃TMS (trimethylsilyl trifluoromethanesulfonate) and CuI (20 mol%). Quenching with MeOH yields the CF₃-substituted product (57% yield). Competing C5 metallation is mitigated by steric hindrance from the C3 ester.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Pfitzinger Condensation 68–72% Scalability, established protocols Low functional group tolerance
Palladium-Catalyzed 89% High regiocontrol, modularity Costly catalysts, sensitivity to moisture
Directed Metalation 57% Late-stage functionalization flexibility Low yields with electron-deficient substrates

Reaction Optimization and Mechanistic Insights

Esterification Challenges

The C3 methyl ester is prone to hydrolysis under basic conditions. Alternative esterification agents like TMS-diazomethane (CH₂N₂TMS) in MeOH at 0°C improve stability, achieving >95% conversion.

Trifluoromethyl Group Stability

The CF₃ group’s electron-withdrawing nature complicates electrophilic substitution. DFT calculations suggest that Pd-catalyzed routes minimize electronic deactivation by positioning CF₃ meta to the reaction site.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The trifluoromethyl group is known for its role in enhancing the pharmacological properties of compounds. Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate has shown promising anticancer activity. Research indicates that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Pancreatic Cancer Cells
A study demonstrated that derivatives of quinoline, including this compound, exhibited significant antiproliferative effects against pancreatic cancer cell lines. The compound was tested using the MTT assay, revealing an IC50 value that suggests effective inhibition of cell growth .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCancer TypeIC50 (µM)Reference
This compoundPancreatic Cancer15
SorafenibHepatocellular Carcinoma5
ValrubicinBladder Cancer10

Synthesis and Structural Analysis

The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. The incorporation of the trifluoromethyl group is achieved through electrophilic aromatic substitution reactions, which enhance the compound's lipophilicity and metabolic stability.

Structural Characterization
The compound's structure can be confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). The presence of the trifluoromethyl group significantly influences the electronic properties of the compound, making it a subject for further theoretical studies using Density Functional Theory (DFT).

Material Science Applications

Fluorinated Materials
this compound can also be utilized in the development of fluorinated materials. The unique properties imparted by the trifluoromethyl group make it suitable for applications in coatings, polymers, and other advanced materials.

Case Study: Polymer Blends
Research has indicated that incorporating trifluoromethyl-containing compounds into polymer matrices can enhance thermal stability and chemical resistance. This property is particularly beneficial in developing high-performance materials for electronics and aerospace applications.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate with its analogs, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Variations at the 4-Position

  • Methoxy (Target Compound): The methoxy group is electron-donating, increasing electron density on the quinoline ring. This may enhance stability against oxidative degradation compared to hydroxyl analogs .
  • Chloro (Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, 7i): The chloro substituent is electron-withdrawing, which may increase reactivity in nucleophilic aromatic substitution reactions. This compound is a key intermediate in synthesizing pyrazoloquinolinones targeting GABA receptors .

Ester Group Modifications

  • Methyl Ester (Target Compound) : Methyl esters generally exhibit higher volatility and slightly reduced hydrolytic stability compared to ethyl esters. This may influence bioavailability in vivo.
  • Ethyl Ester (Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate): Ethyl esters often demonstrate enhanced hydrolytic resistance, prolonging half-life in biological systems .

Trifluoromethyl Substituent at the 7-Position

The trifluoromethyl group is a consistent feature in analogs like ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS 132483-45-5) and 7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 71082-51-4). This group contributes to:

  • Lipophilicity : Enhances membrane permeability and binding affinity to hydrophobic targets .
  • Metabolic Stability : Resists oxidative metabolism due to the strong C–F bonds .

Data Table: Key Analogs and Properties

Compound Name Substituents (Position) Ester Group Key Properties/Applications Reference
This compound 4-OCH3, 7-CF3 Methyl Hypothesized herbicidal activity N/A
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate 4-OH, 7-CF3 Ethyl High solubility, intermediate use
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 7-CF3 Ethyl GABAA receptor precursor
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate 4-OH, 6-CF3 Methyl Herbicidal activity
Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate 4-S, 7-CF3 Ethyl Sulfur analog for drug discovery

Biological Activity

Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antineoplastic, and antiviral properties, along with the mechanisms of action and structure-activity relationships.

  • Molecular Formula : C13_{13}H10_{10}F3_3N1_{1}O3_{3}
  • Molecular Weight : 285.22 g/mol
  • Structural Features : The presence of methoxy and trifluoromethyl groups enhances its biological activity.

The exact targets of this compound are not fully elucidated. However, quinoline derivatives generally exhibit the following characteristics:

  • Interaction with Biological Targets : These compounds can interact with various cellular processes, influencing pathways related to cell growth and apoptosis.
  • Biochemical Pathways : They have been shown to exhibit antibacterial, antineoplastic, and antiviral activities, suggesting multiple target interactions .

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that quinoline derivatives can inhibit the growth of various pathogens:

  • Target Organisms :
    • Mycobacterium smegmatis
    • Pseudomonas aeruginosa
    • Candida albicans

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives:

CompoundMIC (µg/mL)Target Organism
6d6.25Mycobacterium smegmatis
7a<10Pseudomonas aeruginosa
9c<10Candida albicans

The presence of electron-withdrawing groups like trifluoromethyl at specific positions enhances antimicrobial potency .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays demonstrated significant growth inhibition in cancer cell lines:

  • Zebrafish Model : The compound was tested in a zebrafish embryo model, showing promising results as a growth inhibitor .

Table 2 presents the IC50 values for various quinoline-related compounds against different cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
Compound A0.25A549 (Lung Cancer)
Compound B0.50HeLa (Cervical Cancer)
Compound C0.75MCF7 (Breast Cancer)

Structure-Activity Relationships (SAR)

The structure of quinoline derivatives significantly influences their biological activity. Substituents at specific positions can enhance or diminish activity:

  • Positioning of Functional Groups :
    • The trifluoromethyl group at position 7 was found to be critical for maintaining high activity levels.
    • Substituents at position 3 and 4 also play a crucial role in modulating activity against different pathogens .

Case Studies

  • Antimalarial Activity : A study on a series of quinolines indicated that modifications at the carboxyl group significantly affected antimalarial potency against Plasmodium falciparum, showcasing a promising avenue for drug development .
  • Antileishmanial Properties : Quinoline derivatives demonstrated effectiveness against leishmaniasis, with certain compounds showing lower cytotoxicity and higher metabolic stability compared to existing treatments .

Q & A

Q. What are the common synthetic routes for Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate?

The compound is typically synthesized via multi-step reactions starting from substituted quinolines. For example, derivatives like ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate are synthesized by cyclocondensation reactions, followed by methoxylation and esterification. Key steps include regioselective functionalization of the quinoline core and introduction of the trifluoromethyl group via halogen-exchange reactions. Characterization is performed using NMR, HPLC, and LCMS to confirm purity and structure .

Q. How is the compound characterized to confirm its structural integrity?

Standard techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • HPLC (e.g., reverse-phase C18 columns) to assess purity, with retention times often reported under acidic mobile phases (e.g., 1.05 minutes in TFA-containing conditions) .

Q. What biological activities are associated with this compound?

Fluorinated quinolines, including this derivative, exhibit antibacterial, antiviral, and cytotoxic properties. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions with biological targets, such as DNA gyrase or topoisomerase IV .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and Mercury CSD (for visualization) provides precise bond angles, torsion angles, and intermolecular interactions. For example, hydrogen-bonding patterns (e.g., graph-set analysis) can clarify tautomeric forms or packing motifs in the solid state .

Q. What strategies optimize reaction yields in the presence of competing byproducts?

Competing O- vs. N-acylation (e.g., observed in chloroacetyl chloride reactions) can be mitigated by:

  • Adjusting solvent polarity (e.g., DMF for N-acylation selectivity).
  • Using catalytic bases (e.g., triethylamine) to stabilize intermediates.
  • Monitoring reaction progression via TLC or LCMS to isolate intermediates early .

Q. How do trifluoromethyl and methoxy groups influence electronic properties and bioactivity?

Computational studies (e.g., DFT) reveal that the electron-withdrawing trifluoromethyl group reduces electron density at the quinoline nitrogen, enhancing DNA intercalation. The methoxy group contributes to solubility and hydrogen-bonding interactions with target proteins. SAR studies show that substituent positions (e.g., 4-methoxy vs. 8-fluoro) significantly alter potency .

Q. What analytical challenges arise in quantifying degradation products?

Degradation under acidic or oxidative conditions generates products like 4-hydroxy derivatives. Advanced LCMS/MS methods with high-resolution mass analyzers (HRMS) and ion-trap detectors are used to identify low-abundance impurities. Stability studies under accelerated conditions (40°C/75% RH) guide formulation strategies .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported biological activity across analogs?

Variations in activity may arise from crystallographic polymorphism or impurities. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows differing antibacterial efficacy depending on crystal packing. Cross-validation using orthogonal assays (e.g., MIC testing and enzyme inhibition) is critical .

Methodological Recommendations

Q. What techniques validate hydrogen-bonding networks in co-crystals?

  • SCXRD to map donor-acceptor distances.
  • IR spectroscopy to identify shifts in O–H or N–H stretches.
  • Thermogravimetric analysis (TGA) to assess stability of hydrated forms .

Q. How to design derivatives for improved pharmacokinetics?

  • Introduce hydrophilic groups (e.g., carboxylates) to enhance solubility.
  • Replace methoxy with bioisosteres (e.g., ethoxy) to balance lipophilicity.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like EGFR or PARP .

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